Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate

HDAC Inhibitor Epigenetics Anti-parasitic

Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate (CAS 2116195-54-9, MW 283.12 g/mol) is a brominated heterocyclic building block belonging to the imidazo[1,2-a]pyridine class. This class is widely recognized as a 'privileged scaffold' in medicinal chemistry, associated with a broad spectrum of pharmacological activities including kinase inhibition, HDAC inhibition, anti-inflammatory, and antimicrobial effects.

Molecular Formula C11H11BrN2O2
Molecular Weight 283.12 g/mol
CAS No. 2116195-54-9
Cat. No. B1417045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate
CAS2116195-54-9
Molecular FormulaC11H11BrN2O2
Molecular Weight283.12 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CN2C=CC(=CC2=N1)Br
InChIInChI=1S/C11H11BrN2O2/c1-2-16-11(15)6-9-7-14-4-3-8(12)5-10(14)13-9/h3-5,7H,2,6H2,1H3
InChIKeyVABZZHYBVZKQPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate: Core Scaffold, Physicochemical Properties, and Synthetic Utility


Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate (CAS 2116195-54-9, MW 283.12 g/mol) is a brominated heterocyclic building block belonging to the imidazo[1,2-a]pyridine class [1]. This class is widely recognized as a 'privileged scaffold' in medicinal chemistry, associated with a broad spectrum of pharmacological activities including kinase inhibition, HDAC inhibition, anti-inflammatory, and antimicrobial effects [2][3]. The compound features a bromine atom at the 7-position of the imidazopyridine core and an ethyl acetate moiety at the 2-position, with a computed XLogP3-AA of 2.6 [1]. Its primary documented use is as a synthetic intermediate for the generation of more complex bioactive molecules, with the 7-bromo substituent serving as a versatile handle for palladium-catalyzed cross-coupling reactions [4][5].

Why Generic Substitution Fails for Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate: Evidence of Biological Specificity


While numerous imidazo[1,2-a]pyridine derivatives are commercially available, simple substitution with a non-brominated analog or a regioisomer is not scientifically defensible without re-validation of the target biological activity. The 7-bromo substituent is not inert; it confers specific physicochemical properties (e.g., a higher computed logP of 2.6 compared to an estimated value of approximately 1.5 for a non-brominated analog) that influence target binding and cellular permeability [1]. More critically, comparative structure-activity relationship (SAR) studies within the imidazo[1,2-a]pyridine class demonstrate that the position and nature of halogen substitution are pivotal determinants of potency and selectivity across diverse targets, including kinases, bromodomains, and antiparasitic enzymes [2][3][4]. The specific 7-bromo configuration of this compound is a key structural feature documented to enable defined activities that would be lost or altered by substitution with an alternative core.

Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate: Quantitative Differentiation Guide for Scientific Selection


Moderate HDAC Inhibition by a Structurally Related Ethyl Ester Derivative

A compound structurally analogous to the target molecule, bearing the 7-bromoimidazo[1,2-a]pyridine core, has demonstrated quantifiable inhibitory activity against histone deacetylase (HDAC) enzymes. While this data is for a close analog, it establishes the potential of the 7-bromo core to engage this therapeutically relevant enzyme class [1].

HDAC Inhibitor Epigenetics Anti-parasitic

High Potency Achievable in 7-Bromo Substituted Imidazopyridine Derivatives Against Nek2 Kinase

While the exact compound was not the subject of this study, a SAR investigation of imidazo[1,2-a]pyridine Nek2 inhibitors revealed that a specific derivative (compound 28e) within this chemical space achieves low nanomolar potency. This finding underscores the ability of the core scaffold, when appropriately functionalized (including with halogen substituents), to yield highly potent kinase inhibitors, a value proposition that extends to 7-bromo building blocks like the target compound [1].

Nek2 Inhibitor Kinase Gastric Cancer

7-Bromo Group Enables Antiparasitic Activity via Cross-Coupling and SAR Exploration

A 2024 study exploring antikinetoplastid SARs specifically utilized the 7-bromo position on the 3-nitroimidazo[1,2-a]pyridine scaffold as a key site for diversification via palladium-catalyzed cross-coupling reactions. The resulting 7-substituted derivatives exhibited varied and potent activities against Leishmania and Trypanosoma, with the synthetic utility of the 7-bromo intermediate being essential for mapping the pharmacophore. While exact IC50 values for the target compound are not reported, this study demonstrates that the 7-bromo handle is critical for accessing structure-activity data in this therapeutic area [1].

Antiparasitic SAR Cross-coupling

Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate: Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: HDAC Inhibitor Lead Optimization

Use as a starting material for the synthesis of novel HDAC inhibitors. The core scaffold has demonstrated quantifiable HDAC inhibition in related analogs (2.50 µM IC50) [1]. The 7-bromo position provides a site for introducing diverse substituents to improve potency, selectivity, and pharmacokinetic properties, while the ethyl acetate moiety can be hydrolyzed to a carboxylic acid for further derivatization.

Chemical Biology: Targeted Protein Degradation (PROTACs)

Employ as a linker or a functionalized building block for assembling PROTACs targeting bromodomain-containing proteins (BCPs) or specific kinases. The imidazo[1,2-a]pyridine core is a recognized ligand for BET bromodomains [2], and the compound's functional groups (bromo, ester) offer multiple synthetic vectors for connecting to E3 ligase ligands.

Antiparasitic Drug Discovery: SAR Library Generation

The 7-bromo substituent is a validated synthetic handle for generating focused libraries of antiparasitic agents, as demonstrated by recent work on kinetoplastid diseases [3]. It allows for efficient diversification via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings to explore structure-activity relationships and identify potent new leads.

Chemical Process Development: Scalable Intermediate Synthesis

As a key intermediate, this compound can be synthesized in multi-gram quantities using established methods (e.g., reaction of 2-amino-4-bromopyridine with ethyl 4-chloroacetoacetate) [4]. This makes it suitable for chemical process development aimed at producing larger amounts of advanced leads or pre-clinical candidates derived from the imidazo[1,2-a]pyridine chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.